molecular formula C25H20N4O2 B2983032 4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one CAS No. 1291845-39-0

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one

Cat. No. B2983032
CAS RN: 1291845-39-0
M. Wt: 408.461
InChI Key: IVNBRCLTUBIGTI-UHFFFAOYSA-N
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Description

The compound “4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one” is a complex organic molecule that contains several functional groups. These include a phthalazinone group, an oxadiazole group, and two phenyl groups, one of which is dimethylated .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of several ring structures and functional groups. The oxadiazole and phthalazinone groups would contribute to the rigidity of the molecule, while the phenyl groups could participate in π-π stacking interactions .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, we can infer some potential reactivity based on the functional groups present. The oxadiazole group is generally considered to be stable under a variety of conditions, but can participate in reactions with strong nucleophiles or electrophiles .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the oxadiazole and phthalazinone groups could increase its polarity, potentially affecting its solubility in various solvents .

Scientific Research Applications

Anti-inflammatory and Antimicrobial Properties

Research has shown that derivatives similar to the specified chemical compound possess anti-inflammatory and antimicrobial activities. Compounds with 1,3,4-oxadiazole and phthalazinone structures have been synthesized and tested for their biological activities. For instance, some derivatives have been tested for anti-inflammatory activities and found to be active compared to standard drugs like indomethacin (Mosaad S M abd Alla et al., 2010). Additionally, these compounds have shown antimicrobial activity against various bacterial and fungal strains, indicating their potential as therapeutic agents (L. H. Al-Wahaibi et al., 2021).

Materials Science Applications

In materials science, derivatives containing 1,3,4-oxadiazole and phthalazinone groups have been explored for their potential in creating high-performance polymers. For example, aromatic copolyethers containing these rings have been synthesized, exhibiting high thermal stability and potential for application in flexible electronics and as materials with unique electrical insulating properties (C. Hamciuc et al., 2008).

Anticancer Research

Compounds with structural similarities have been evaluated for their anticancer properties. Certain derivatives have shown significant activity against various cancer cell lines, offering a pathway for the development of novel anticancer agents. This highlights the compound's relevance in medicinal chemistry and oncology research, aiming to discover new therapeutic options for cancer treatment (V. Sica et al., 2019).

Polymer Chemistry

In polymer chemistry, the integration of 1,3,4-oxadiazole and phthalazinone units into polymers has been studied for the development of materials with specific physicochemical properties, such as sulfonated polybenzimidazoles for proton exchange membranes, showing excellent thermal stability and mechanical properties (Cheng Liu et al., 2014).

Future Directions

The future research directions for this compound would likely depend on its biological activity. If it shows promising activity in preliminary studies, it could be further optimized and studied in more detail .

properties

IUPAC Name

4-[3-(3,4-dimethylphenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H20N4O2/c1-15-12-13-18(14-17(15)3)23-26-24(31-28-23)22-19-9-5-6-10-20(19)25(30)29(27-22)21-11-7-4-8-16(21)2/h4-14H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVNBRCLTUBIGTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NOC(=N2)C3=NN(C(=O)C4=CC=CC=C43)C5=CC=CC=C5C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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